molecular formula C15H18N2O2 B2520139 4-(6-Methoxy-4-methylquinolin-2-yl)morpholine CAS No. 313496-49-0

4-(6-Methoxy-4-methylquinolin-2-yl)morpholine

Cat. No.: B2520139
CAS No.: 313496-49-0
M. Wt: 258.321
InChI Key: ALDXCMYZXVQBIB-UHFFFAOYSA-N
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Description

4-(6-Methoxy-4-methylquinolin-2-yl)morpholine is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . It is a derivative of quinoline, featuring a methoxy group at the 6-position and a methyl group at the 4-position of the quinoline ring, along with a morpholine ring attached at the 2-position.

Preparation Methods

The synthesis of 4-(6-Methoxy-4-methylquinolin-2-yl)morpholine typically involves the reaction of 6-methoxy-4-methylquinoline with morpholine under specific conditions. One common method includes the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

4-(6-Methoxy-4-methylquinolin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or morpholine rings are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(6-Methoxy-4-methylquinolin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-4-methylquinolin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(6-Methoxy-4-methylquinolin-2-yl)morpholine can be compared with other quinoline derivatives, such as:

    6-Methoxyquinoline: Lacks the methyl and morpholine groups, resulting in different chemical and biological properties.

    4-Methylquinoline: Lacks the methoxy and morpholine groups, leading to variations in reactivity and applications.

    2-Morpholinoquinoline: Similar structure but without the methoxy and methyl groups, affecting its overall behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(6-methoxy-4-methylquinolin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-9-15(17-5-7-19-8-6-17)16-14-4-3-12(18-2)10-13(11)14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDXCMYZXVQBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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